4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
The compound “4-(2,2-Dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Scientific Research Applications
Toxicological Evaluation
A toxicological evaluation of structurally related compounds to 4-(2,2-Dioxo-1,4-dihydro-2H-2λ⁶-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester was completed, focusing on their safety for use in food and beverage applications. The study involved assessing oxidative metabolism, absorption, elimination, genotoxicity, mutagenicity, and oral toxicity in rats. Results indicated minimal oxidative metabolism, poor absorption, rapid elimination, and no genotoxic concerns (Arthur et al., 2015).
Chemical Synthesis
The compound's structural analogs are used in chemical synthesis processes. For example, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce piperidine derivatives, indicating the versatility of these compounds in synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Unexpected Chemical Reactions
Research on the compound's analogs has led to unexpected findings, such as the cleavage of C–S bonds during the hydrazination of nicotinate esters, revealing unexpected chemical behaviors and assisting in understanding complex chemical mechanisms (Nordin et al., 2016).
Applications in Drug Synthesis
Analogous compounds are crucial intermediates in synthesizing small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structural analog, is used as an intermediate in producing various anticancer drugs, highlighting the compound's potential in pharmaceutical applications (Zhang et al., 2018).
Agricultural Uses
Research has been conducted on compounds structurally similar to 4-(2,2-Dioxo-1,4-dihydro-2H-2λ⁶-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester for their potential in agriculture, specifically as herbicides. The introduction of a carboxylic ester group to isoindolinedione substituted benzoxazinone derivatives resulted in compounds with significant herbicidal activities, indicating potential agricultural applications (Huang et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the E. coli peptide deformylase (PDF) . This enzyme plays a crucial role in the bacterial protein synthesis process, making it a potential target for antibacterial agents .
Mode of Action
The compound acts as an inhibitor of the E. coli peptide deformylase (PDF) . It binds to the active site of the enzyme, preventing it from carrying out its function in the protein synthesis process .
Biochemical Pathways
The inhibition of the E. coli peptide deformylase (PDF) disrupts the protein synthesis in bacteria . This leads to the inhibition of bacterial growth, thereby exerting an antibacterial effect .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the function of the E. coli peptide deformylase (PDF), the compound disrupts protein synthesis in bacteria, leading to their inability to grow and proliferate .
Properties
IUPAC Name |
tert-butyl 4-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-25(20,22)23/h4-7,14,18H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJLCKTDWKSMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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